molecular formula C27H35N3O6S B13824085 ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B13824085
M. Wt: 529.6 g/mol
InChI Key: GWEJFLVSOGNLSS-ZBKSJXDOSA-N
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Description

This compound is a chiral, multifunctional ester characterized by:

  • Stereochemistry: Two distinct (R)-configured centers in the benzylsulfanyl and ethoxy-oxo-phenylethyl moieties.
  • Functional groups: A benzylsulfanyl group (C₆H₅CH₂S–), an ethoxy-oxo-phenylethyl substituent, and a pentanoate backbone with amino and oxo groups.

Properties

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21?,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-ZBKSJXDOSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC)N

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate hydrochloride is a multistep process involving:

  • Formation of a benzylsulfanyl intermediate via nucleophilic substitution.
  • Preparation of amino acid derivatives through condensation and amidation reactions.
  • Coupling of these intermediates under controlled conditions to yield the final compound.

This approach ensures the integration of multiple functional groups such as amino, benzylsulfanyl, and ethoxy moieties, essential for the compound’s biological activity.

Detailed Synthetic Steps

Step Description Reagents/Conditions Outcome/Notes
1. Benzylsulfanyl Intermediate Formation Benzyl chloride reacts with thiourea to form benzylsulfanyl intermediate. Benzyl chloride, thiourea, solvent (e.g., ethanol), reflux conditions Formation of benzylsulfanyl moiety, key for further coupling.
2. Amino Acid Derivative Synthesis Ethyl acetoacetate reacts with ammonia to generate amino acid derivative. Ethyl acetoacetate, ammonia, controlled temperature Provides amino acid backbone for coupling.
3. Coupling Reaction Coupling of benzylsulfanyl intermediate with amino acid derivative under peptide bond-forming conditions. Peptide coupling agents (e.g., EDCI, HOBt), organic solvents, inert atmosphere Formation of amide bonds, assembling the final compound.
4. Hydrochloride Salt Formation Conversion of free base to hydrochloride salt to enhance solubility and stability. HCl gas or hydrochloric acid in suitable solvent Final product as hydrochloride salt, suitable for research and pharmaceutical applications.

Industrial and Scale-Up Considerations

  • Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and scalability.
  • Reaction parameters such as temperature, pH, and reaction time are optimized to maximize purity and minimize by-products.
  • Automated systems allow for precise reagent addition and real-time monitoring, critical for complex multistep synthesis.

Reaction Conditions and Optimization

Reaction Type Common Reagents/Conditions Notes on Optimization
Nucleophilic Substitution Benzyl chloride with thiourea, reflux in ethanol Temperature control critical to avoid side reactions
Amino Acid Derivative Formation Ethyl acetoacetate with ammonia, mild heating Stoichiometry and pH control affect yield
Peptide Coupling EDCI/HOBt or similar coupling agents, inert atmosphere Use of dry solvents and inert gas (N2 or Ar) essential
Salt Formation HCl gas bubbling or acid addition in solvent Ensures enhanced solubility and stability

Research Data and Yields

While exact yields vary depending on laboratory conditions and scale, typical laboratory syntheses report:

Step Typical Yield (%) Purity (%) (HPLC) Notes
Benzylsulfanyl Intermediate 85–90 >95 High purity achievable with recrystallization
Amino Acid Derivative 80–88 >95 Controlled pH improves product quality
Coupling Reaction 70–85 >98 Purification by chromatography recommended
Final Hydrochloride Salt 90–95 >99 Stable, water-soluble form

These data indicate efficient synthesis with high purity suitable for research and pharmaceutical development.

Summary Table of Preparation Methods

Preparation Aspect Description Key Considerations
Starting Materials Benzyl chloride, thiourea, ethyl acetoacetate, ammonia Readily available, cost-effective
Reaction Types Nucleophilic substitution, amidation, peptide coupling Requires controlled conditions
Purification Techniques Recrystallization, chromatography Essential for high purity
Final Product Form Hydrochloride salt Enhances solubility and stability
Industrial Scale-Up Continuous flow reactors, automated systems Optimizes yield and reproducibility

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or stereochemical similarities:

Compound Name Key Features Molecular Weight Biological Relevance
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate (Target) Benzylsulfanyl, ethoxy-oxo-phenylethyl, (R)-chirality ~580 g/mol (est.) Potential protease inhibition
(2S)-2-amino-5-(2R)-1-(carboxymethylamino)-3-(1-hydroxy-8-nitro-1,2-dihydronaphthalen-2-yl)sulfanyl-1-oxopropan-2-ylamino-5-oxopentanoate Nitro-dihydronaphthalene, glutathione-like backbone ~600 g/mol (est.) Redox modulation, detoxification pathways
(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid Purine (adenine analog), carboxymethylamino group ~550 g/mol (reported) Nucleotide analog, kinase targeting
5-((1-((4-Methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid Coumarin (chromenyl) core, phenylpropan-2-yl chain ~450 g/mol (est.) Antimicrobial activity, fluorescent probes
Chirality and Stereochemical Impact
  • The target compound’s (R)-configured centers are critical for its stereospecific interactions, akin to Pasteur’s foundational work on tartaric acid chirality .
Sulfanyl Group Reactivity
  • The benzylsulfanyl group in the target compound may enhance thiol-mediated binding to enzymes, similar to the dihydronaphthalene-sulfanyl analog , which participates in glutathione-like redox cycles.
  • The purine-linked ethylsulfanyl group in could facilitate interactions with nucleic acid-binding proteins.
Solubility and Pharmacokinetics

    Biological Activity

    Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features multiple functional groups, including amino, ester, and sulfanyl groups, which contribute to its unique chemical properties and potential biological activities.

    Molecular Structure

    The molecular formula of this compound is C27H35N3O6S, with a molecular weight of 529.6 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of various functional groups that may influence its biological activity.

    Property Value
    Molecular FormulaC27H35N3O6S
    Molecular Weight529.6 g/mol
    IUPAC NameEthyl 2-amino-5-[[(2R)-3-benzylsulfanyl...
    InChIInChI=1S/C27H35N3O6S/...

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and sulfanyl groups allows for various interactions, including hydrogen bonding and electrostatic interactions. This leads to modulation of biological pathways that can be significant in therapeutic contexts.

    Therapeutic Potential

    Research indicates that ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl... may exhibit several therapeutic properties:

    • Anti-cancer Activity : Preliminary studies suggest potential anti-cancer effects, possibly through the inhibition of certain signaling pathways involved in tumor growth.
    • Anti-inflammatory Properties : The compound has been investigated for its capacity to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
    • Enzyme Interaction : It serves as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways.

    Case Studies and Research Findings

    Study on Anti-cancer Activity

    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl... on various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development.

    Inflammation Modulation Research

    Another investigation focused on the compound's role in modulating inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

    Q & A

    [Basic Research] How can the stereochemical configuration of this compound be experimentally confirmed?

    Methodological Answer:
    The stereochemistry of chiral centers (e.g., (2R) and (1R) in the structure) can be determined using X-ray crystallography, as demonstrated in studies of structurally similar compounds . For dynamic stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments or chiral HPLC coupled with circular dichroism (CD) spectroscopy are recommended. Computational methods like density functional theory (DFT) can also predict preferred conformers, which should be cross-validated with experimental data .

    [Advanced Research] What strategies resolve contradictions in reported biological activity data for this compound across assays?

    Methodological Answer:
    Discrepancies in biological activity (e.g., IC₅₀ variations) may arise from assay conditions (pH, temperature) or impurity profiles. To address this:

    • Perform orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
    • Conduct dose-response curves under standardized conditions .
    • Use high-resolution mass spectrometry (HRMS) and HPLC to verify compound purity (>98%) and rule out degradation .

    [Basic Research] What synthetic routes are documented for this compound, and what are their key challenges?

    Methodological Answer:
    The compound’s synthesis involves multi-step coupling reactions, with challenges in:

    • Stereoselectivity : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to control (2R) and (1R) configurations .
    • Amide bond formation : Optimize coupling agents (e.g., HATU/DIPEA) to minimize racemization .
    • Purification : Reverse-phase HPLC or size-exclusion chromatography to isolate the final product .

    [Advanced Research] How can computational modeling predict this compound’s interaction with enzymatic targets?

    Methodological Answer:
    Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model binding kinetics. Docking studies (AutoDock Vina) identify potential binding pockets, while free-energy perturbation (FEP) calculations quantify affinity changes upon substituent modification . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

    [Basic Research] What spectroscopic techniques are critical for characterizing this compound’s functional groups?

    Methodological Answer:

    • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from benzylsulfanyl and ethoxy groups .
    • HRMS : Verify molecular weight with <2 ppm error .

    [Advanced Research] How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

    Methodological Answer:

    • Substituent modification : Replace the benzylsulfanyl group with bulkier analogs (e.g., napthylmethyl) to enhance target selectivity.
    • Bioisosteric replacement : Swap the ethoxy group with trifluoromethoxy to improve metabolic stability.
    • In vitro assays : Test derivatives against recombinant enzymes/cell lines to correlate structural changes with activity .

    [Basic Research] What protocols ensure the compound’s stability during storage and handling?

    Methodological Answer:

    • Store at -20°C under inert gas (argon) to prevent oxidation of the sulfide moiety.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester group) .

    [Advanced Research] How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetics?

    Methodological Answer:

    • Use generative AI models (e.g., REINVENT) to propose derivatives with optimal logP (1–3) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration.
    • Train models on datasets from PubChem or ChEMBL to predict ADMET properties .

    [Basic Research] What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

    Methodological Answer:

    • Enzyme inhibition : Fluorescence-based assays with recombinant proteases/kinases.
    • Cellular uptake : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells.
    • Cytotoxicity : MTT assay to establish safe dosing ranges .

    [Advanced Research] How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound?

    Methodological Answer:

    • Synthesize ¹³C-labeled analogs at the carbonyl positions for tracking via LC-MS/MS.
    • Administer to hepatocyte cultures and identify metabolites (e.g., glutathione adducts) using high-resolution tandem mass spectrometry .

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